(5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:
- Z-configuration at the C5 exocyclic double bond, critical for biological activity .
- 3-methyl substitution on the thiazolidinone ring, influencing steric and electronic properties.
- A pyrazol-4-ylmethylidene group at C5, substituted with a 2-methyl-4-propoxyphenyl moiety and a phenyl ring, contributing to lipophilicity and target binding .
Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C24H23N3O2S2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-12-29-19-10-11-20(16(2)13-19)22-17(14-21-23(28)26(3)24(30)31-21)15-27(25-22)18-8-6-5-7-9-18/h5-11,13-15H,4,12H2,1-3H3/b21-14- |
InChI Key |
ZWJLWHQHPYWCIV-STZFKDTASA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Methylamine, Carbon Disulfide, and Chloroacetic Acid
The thiazolidinone core is synthesized through a [2+3]-cyclocondensation reaction. Methylamine reacts with carbon disulfide in an alkaline medium to form a dithiocarbamate intermediate, which subsequently cyclizes with chloroacetic acid under acidic conditions.
Reaction Conditions :
- Solvent : Ethanol/water mixture
- Temperature : 70–80°C
- Catalyst : Hydrochloric acid
- Yield : 75–80%
Mechanism :
- Formation of methyl dithiocarbamate:
$$ \text{CH}3\text{NH}2 + \text{CS}2 \rightarrow \text{CH}3\text{NHCSSH} $$ - Cyclization with chloroacetic acid:
$$ \text{CH}3\text{NHCSSH} + \text{ClCH}2\text{COOH} \rightarrow \text{Thiazolidinone} + \text{HCl} + \text{H}_2\text{S} $$
Synthesis of 3-(2-Methyl-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Pyrazole Ring Formation via Hydrazine Cyclization
The pyrazole moiety is constructed by reacting 1-phenyl-3-(2-methyl-4-propoxyphenyl)propane-1,3-dione with hydrazine hydrate.
Reaction Conditions :
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Time : 6–8 hours
- Yield : 65–70%
Mechanism :
- Nucleophilic attack of hydrazine on the diketone.
- Cyclization and dehydration to form the pyrazole ring.
Formylation at Position 4
The aldehyde group is introduced via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Reaction Conditions :
- Solvent : DMF
- Temperature : 0–5°C (slow warming to room temperature)
- Yield : 60–65%
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves condensing 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde to form the (5Z)-configured product.
Reaction Conditions :
- Solvent : Acetic acid
- Catalyst : Sodium acetate
- Temperature : 80–90°C
- Time : 12–15 hours
- Yield : 55–60%
Mechanism :
- Base-catalyzed deprotonation of the thiazolidinone’s active methylene group.
- Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system.
Stereochemical Control :
The (5Z)-configuration is favored due to steric hindrance between the pyrazole’s 3-(2-methyl-4-propoxyphenyl) group and the thiazolidinone’s methyl substituent, directing the syn-addition pathway.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multi-Component Approach
A modified method using Bi(SCH₂COOH)₃ as a catalyst enables a one-pot synthesis from methylamine, carbon disulfide, chloroacetic acid, and the pyrazole aldehyde.
Advantages :
- Reduced reaction time (8–10 hours)
- Higher atom economy
Disadvantages :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the Knoevenagel step, improving yield to 70% while retaining stereoselectivity.
Analytical Data and Characterization
Key Spectroscopic Data :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, CH=), 7.65–7.20 (m, 9H, aromatic), 3.95 (q, 2H, OCH₂), 3.30 (s, 3H, NCH₃)
- ¹³C NMR : δ 192.1 (C=O), 160.5 (C=S), 145.2 (CH=)
Chromatographic Purity :
- HPLC : >98% (C18 column, methanol/water = 80:20)
Challenges and Optimization Strategies
Isomerization During Condensation
The (5Z) isomer is thermodynamically favored, but prolonged heating can lead to (5E) byproduct formation. Cooling the reaction mixture post-completion minimizes isomerization.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the target compound from unreacted aldehyde and dimeric byproducts.
Industrial-Scale Considerations
Solvent Recycling
Acetic acid is recovered via distillation and reused, reducing environmental impact.
Catalytic Efficiency
Sodium acetate is replaced with recyclable Amberlyst A-21 resin in pilot-scale trials, achieving comparable yields (58%).
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted pyrazole derivatives.
Scientific Research Applications
(5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares substituents and key properties of the target compound with similar derivatives:
*Calculated using Molinspiration or similar tools. †Estimated based on substituent contributions.
Key Observations :
- The 4-propoxyphenyl substituent enhances lipophilicity over ethoxy derivatives, which may improve membrane permeability .
- Pyrazole-linked thiazolidinones generally exhibit stronger cytotoxic and antimicrobial activities than simpler arylidene derivatives .
Antimicrobial Activity
- Pyrazole-thiazolidinone hybrids (e.g., compound 3 in ) inhibit bacterial growth by targeting lactate dehydrogenase (LDH) with IC₅₀ values <1 µM .
- The 4-propoxyphenyl group in the target compound may enhance binding to fungal cytochrome P450 enzymes, as seen in related antifungals .
Anticancer Activity
- Analogs with 3-alkyl substitutions (e.g., hexyl, isopropyl) induce apoptosis in renal adenocarcinoma cells (769-P) via G1 phase arrest .
- Molecular docking suggests the pyrazole-thiazolidinone scaffold interacts with COX-2 active sites, reducing inflammation-driven proliferation .
Biological Activity
The compound (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a well-known heterocyclic scaffold in medicinal chemistry. Thiazolidin-4-one derivatives have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to highlight its potential therapeutic applications.
Structure and Synthesis
The structure of the compound features a thiazolidinone core with a pyrazole moiety, which is known for its pharmacological significance. The synthesis typically involves multi-step reactions that create the desired heterocyclic framework while allowing for the introduction of various substituents that can modulate biological activity.
Table 1: Structural Features of (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
| Component | Description |
|---|---|
| Core Structure | Thiazolidinone |
| Substituents | Pyrazole and propoxyphenyl groups |
| Configuration | Z-isomer at position 5 |
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its effect on various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study on thiazolidinone derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
Antioxidant Properties
Antioxidant activity is another crucial aspect of this compound's biological profile. Thiazolidinones are known to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Research Findings : In a comparative analysis, the antioxidant capacity of (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one was assessed using DPPH radical scavenging assays. The compound exhibited significant scavenging activity comparable to standard antioxidants like vitamin C .
Antidiabetic Activity
Thiazolidinone derivatives are also recognized for their antidiabetic effects, primarily through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in adipose tissues.
Clinical Relevance : A derivative similar to the compound under consideration was reported to lower blood glucose levels in diabetic models by promoting insulin signaling pathways .
Q & A
Q. What are the standard synthetic routes for (5Z)-3-methyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 2-methyl-4-propoxyphenylbenzaldehyde) with thiosemicarbazide under acidic conditions to form a Schiff base intermediate.
- Step 2: Cyclization of the intermediate in a polar solvent (e.g., ethanol or methanol) under reflux to form the thiazolidinone core.
- Step 3: Introduction of the pyrazole moiety via nucleophilic substitution or cross-coupling reactions.
Key reaction parameters include temperature control (~80°C), solvent polarity, and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustments to these variables .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR: Assign peaks based on chemical shifts (e.g., thioxo group at ~170 ppm in 13C NMR, pyrazole protons at ~7.2–8.0 ppm in 1H NMR).
- IR Spectroscopy: Identify characteristic bands (e.g., C=S stretch at ~1200 cm⁻¹, C=O stretch at ~1650 cm⁻¹).
- Crystallography:
- Single-crystal X-ray diffraction (SCXRD): Use SHELX programs (e.g., SHELXL) for structure refinement. Anisotropic displacement parameters are modeled to resolve electron density maps .
- ORTEP Visualization: Generate thermal ellipsoid plots to confirm stereochemistry and Z-configuration of the methylidene group .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved for this compound?
Methodological Answer: Discrepancies in crystallographic data (e.g., residual electron density, R-factor mismatches) are addressed by:
Q. What experimental design strategies optimize synthetic yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent, temperature, catalyst loading). For example, a central composite design can model non-linear relationships between reflux time and yield.
- Flow Chemistry: Continuous-flow reactors improve reproducibility for exothermic steps (e.g., cyclization) by enhancing heat/mass transfer .
Q. What challenges arise in analyzing hydrogen bonding networks in this compound’s crystal structure?
Methodological Answer:
- Directionality: Hydrogen bonds (e.g., N–H···S or O–H···O) require precise geometric validation (distance: 2.6–3.2 Å; angle: 140–180°).
- Graph Set Analysis: Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings) and predict packing patterns. Software like CrystalExplorer aids in visualizing 3D networks .
Q. How is bioactivity assessed for derivatives of this compound in vitro?
Methodological Answer:
- Target Selection: Prioritize enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABA-A) based on structural analogs (e.g., pyrazolone derivatives with anti-inflammatory activity).
- Assay Design:
- Enzyme Inhibition: Measure IC₅₀ via spectrophotometric assays (e.g., inhibition of prostaglandin synthesis).
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
